molecular formula C18H19N3O4 B11121942 N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 324014-12-2

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11121942
CAS No.: 324014-12-2
M. Wt: 341.4 g/mol
InChI Key: ZQZRIHFRIRODQY-RGVLZGJSSA-N
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Description

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidenehydrazino group attached to a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process. One common method is the condensation reaction between 3,4-dimethoxybenzaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzylidene chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidenehydrazino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazones or benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins that are crucial for the survival of cancer cells or pathogens. The compound may also induce apoptosis (programmed cell death) in cancer cells by disrupting their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Benzylidenehydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
  • Benzylidene-hydrazone analogues
  • 2-Benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides

Uniqueness

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide stands out due to its unique combination of a benzylidenehydrazino group and a dimethoxybenzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

324014-12-2

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H19N3O4/c1-24-15-9-8-14(10-16(15)25-2)18(23)19-12-17(22)21-20-11-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+

InChI Key

ZQZRIHFRIRODQY-RGVLZGJSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2)OC

Origin of Product

United States

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